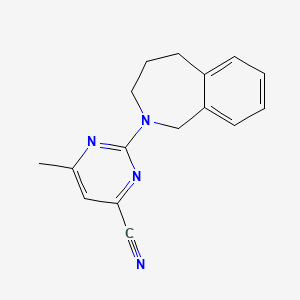
6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile, also known as MTBC, is a pyrimidine-based compound that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in scientific research, particularly in the field of cancer research.
科学的研究の応用
6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has been studied for its potential therapeutic applications in various diseases, particularly in cancer research. It has been found to exhibit anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer. 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
作用機序
The mechanism of action of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins in cells. This inhibition leads to the disruption of protein synthesis and ultimately to the death of cancer cells.
Biochemical and Physiological Effects
6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit protein synthesis. 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile is its high purity and good yield in the synthesis method. This makes it easier to obtain a consistent product for lab experiments. However, one limitation of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile is its limited solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile. One potential direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the investigation of the potential therapeutic applications of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile in other diseases, such as inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile and its potential side effects.
Conclusion
In conclusion, 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile is a pyrimidine-based compound that has shown promising results in scientific research, particularly in cancer research. Its synthesis method yields a high purity product with good yield. 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has been found to exhibit anti-proliferative activity against various cancer cell lines, induce apoptosis, and inhibit protein synthesis. It also has anti-inflammatory effects. However, its limited solubility in water may make it difficult to administer in certain experiments. Further research is needed to fully understand the potential therapeutic applications of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile and its mechanism of action.
合成法
The synthesis method of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile involves the reaction of 2-aminopyrimidine with 2-benzazepin-2-ylacetonitrile in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile. This method has been reported to yield a high purity product with good yield.
特性
IUPAC Name |
6-methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-12-9-15(10-17)19-16(18-12)20-8-4-7-13-5-2-3-6-14(13)11-20/h2-3,5-6,9H,4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFPPMRACRKSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC3=CC=CC=C3C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

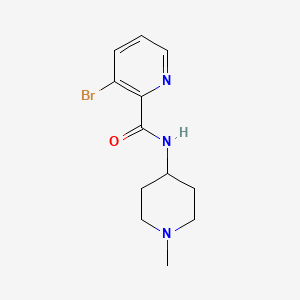
![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
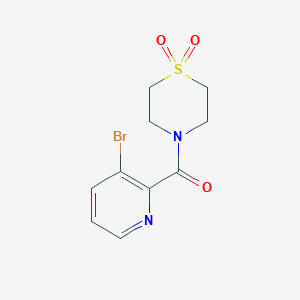
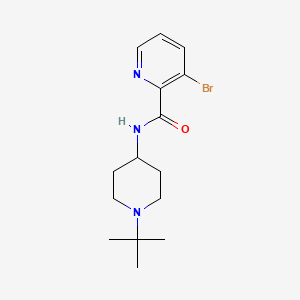
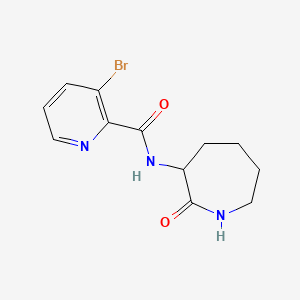
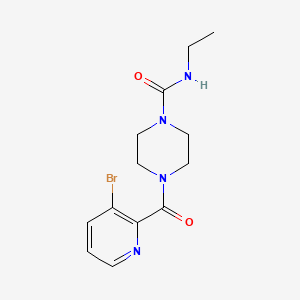
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)
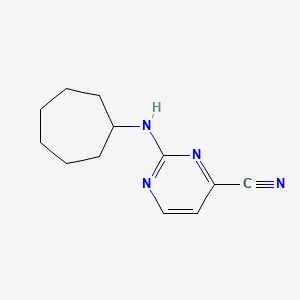
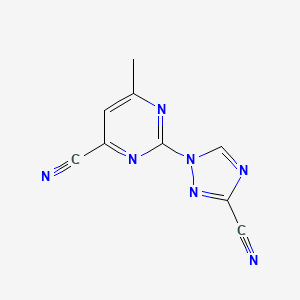
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)
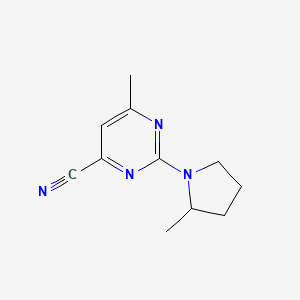
![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)